molecular formula C20H23NO4 B5542305 methyl 3-{[(4-tert-butylphenoxy)acetyl]amino}benzoate

methyl 3-{[(4-tert-butylphenoxy)acetyl]amino}benzoate

Cat. No.: B5542305
M. Wt: 341.4 g/mol
InChI Key: LHXXFQBRYJEMQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-{[(4-tert-butylphenoxy)acetyl]amino}benzoate, also known as this compound, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Scientific Research Applications

  • Synthesis of Heterocyclic Systems : Methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate, a compound related to methyl 3-{[(4-tert-butylphenoxy)acetyl]amino}benzoate, has been used in the synthesis of various heterocyclic systems such as 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones, 5H-thiazolo[3,2-a]pyrimidin-5-one, and 4H-pyrido[1,2-a]-pyridin-4-one. These compounds have potential applications in pharmaceuticals and materials science (Selič, Grdadolnik, & Stanovnik, 1997).

  • Catalysis in Asymmetric Hydrogenation : Certain tert-butylmethylphosphino groups, which are structurally related to this compound, have been used to create ligands for rhodium complexes. These complexes exhibit excellent enantioselectivities and high catalytic activities in the asymmetric hydrogenation of functionalized alkenes, a critical process in the synthesis of chiral pharmaceutical ingredients (Imamoto et al., 2012).

  • Anticancer Drug Synthesis : Schiff base organotin(IV) complexes, including those derived from amino acetate functionalized compounds similar to this compound, have been synthesized and characterized for their in vitro cytotoxicity against various human tumor cell lines. These studies contribute to the development of new anticancer drugs (Basu Baul et al., 2009).

  • Photopolymerization Processes : Alkoxyamines like methyl 2-((4-benzoylphenyl)((1-methoxy-2-methyl-1-oxopropan-2-yl)oxy)amino)-2-methylpropanoate, which share structural similarities with this compound, are used as photoiniferters in nitroxide-mediated photopolymerization. These compounds are significant in material science, particularly in creating polymers and coatings (Guillaneuf et al., 2010).

  • Tubulin Polymerization Inhibition in Cancer Therapy : Compounds like methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate have shown promising antiproliferative activity toward human cancer cells by inhibiting tubulin polymerization. This finding is crucial for developing new cancer therapies (Minegishi et al., 2015).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, the safety and hazards associated with this compound are not clearly defined.

Properties

IUPAC Name

methyl 3-[[2-(4-tert-butylphenoxy)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-20(2,3)15-8-10-17(11-9-15)25-13-18(22)21-16-7-5-6-14(12-16)19(23)24-4/h5-12H,13H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHXXFQBRYJEMQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.